2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid
Description
2-Methyl-2-(2-methyl-1,3-thiazol-5-yl)propanoic acid is a thiazole-containing carboxylic acid characterized by a branched propanoic acid backbone and a substituted 1,3-thiazole ring. The compound’s structure includes a methyl group at the 2-position of the thiazole ring and a second methyl group at the α-carbon of the propanoic acid moiety.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-methyl-2-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-9-4-6(12-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11) |
InChI Key |
UPJNCXVKMJEXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid typically involves the reaction of 2-methylthiazole with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares core features with several thiazole-carboxylic acid derivatives, differing in substituents, chain length, or functional groups:
Key Observations :
- Substituent Effects: Amino-linked derivatives () exhibit antimycobacterial properties, suggesting that nitrogen-containing substituents enhance bioactivity . In contrast, MPEP’s pyridine core demonstrates divergent pharmacological targets .
- Agrochemical Relevance : Fluazifop () highlights the importance of electron-withdrawing groups (e.g., trifluoromethyl) in herbicidal activity, a feature absent in the target compound .
Physicochemical Properties
- Molecular Weight : ~199.25 g/mol (estimated for target compound).
- Analogues: 3-Methyl-2-(2-methyl-1,3-thiazol-5-yl)butanoic acid: MW 196.22 g/mol (slightly lower due to shorter chain) . Fluazifop: MW 383.3 g/mol (higher due to trifluoromethyl and phenoxy groups) .
Solubility: The target compound’s methyl groups may reduce water solubility compared to polar derivatives (e.g., amino acids in ) .
Biological Activity
2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid (CAS No. 2025556-80-1) is a thiazole-containing compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
- Molecular Formula : C7H9NO2S
- Molecular Weight : 171.21 g/mol
- IUPAC Name : 2-methyl-2-(thiazol-5-yl)propanoic acid
- Physical Form : Powder
Biological Activity Overview
The biological activities of this compound are primarily linked to its interactions with various biological targets. Below are the key areas of activity:
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In a study assessing various thiazole compounds, it was found that derivatives similar to this compound demonstrated effective inhibition against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 8.33 - 23.15 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest a promising role for thiazole derivatives in developing new antimicrobial agents .
Anti-inflammatory Activity
Thiazole compounds have also been linked to anti-inflammatory effects. A study indicated that certain thiazole derivatives can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases . The specific mechanisms involve modulation of signaling pathways associated with inflammation.
Anticancer Properties
The anticancer potential of thiazole derivatives is another area of active research. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death mechanisms . Notably, these compounds have been observed to inhibit mitotic kinesins like HSET (KIFC1), which are crucial for the survival of centrosome-amplified cancer cells.
Case Studies
- Inhibition of HSET : A recent study highlighted the ability of thiazole derivatives to inhibit HSET with an IC50 value in the micromolar range, showcasing their potential as anticancer agents . This inhibition leads to the induction of multipolar spindles in cancer cells, resulting in cell death.
- Antimicrobial Efficacy : Another investigation into thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, supporting their use as novel antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
